

Apo-Enterobactin: A Comprehensive Technical Guide to its Structure, Function, and Therapeutic Potential

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Compound of Interest

Compound Name: *apo-Enterobactin*

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Abstract

Enterobactin, a cyclic tricatecholate siderophore, is a key virulence factor for many Gram-negative bacteria, including *Escherichia coli*. Its iron-free form, **apo-enterobactin**, plays a crucial role in the initial stages of iron acquisition, a process essential for bacterial survival and pathogenesis. This technical guide provides an in-depth analysis of the structure and function of **apo-enterobactin**, its biosynthesis, and the intricate mechanisms of iron uptake. We present a compilation of quantitative data, detailed experimental protocols, and visual diagrams of the relevant pathways to serve as a comprehensive resource for researchers and professionals in the fields of microbiology, infectious diseases, and drug development. Understanding the multifaceted role of **apo-enterobactin** is paramount for the development of novel antimicrobial strategies that target this critical pathway.

The Structure of Apo-Enterobactin

Apo-enterobactin is the precursor to the iron-chelating molecule enterobactin. Structurally, it is a cyclic trilactone composed of three molecules of 2,3-dihydroxybenzoyl-L-serine (DHBS) linked head-to-tail.^[1] The molecule has a molecular formula of $C_{30}H_{29}N_3O_{16}$ and a molecular

weight of approximately 687.6 g/mol .[2] The three catechol groups, each with two hydroxyl moieties, are positioned to form a hexadentate coordination site, which provides an exceptionally high affinity for ferric iron (Fe^{3+}).[3]

Key Structural Features:

- **Cyclic Trilactone Core:** Provides a rigid scaffold for the presentation of the catechol groups.
- **Three 2,3-Dihydroxybenzoyl Moieties:** These are the iron-coordinating functional groups.
- **L-Serine Linkers:** Connect the dihydroxybenzoyl groups to the lactone ring.

The overall structure of **apo-enterobactin** is pre-organized for the binding of a single ferric ion, leading to a significant conformational change upon chelation to form ferri-enterobactin.

The Multifaceted Function of Apo-Enterobactin

Apo-enterobactin's primary role is to be secreted into the extracellular environment to scavenge for ferric iron. However, its functions extend beyond simple iron acquisition and have significant implications for host-pathogen interactions.

- **Iron Scavenging:** In its primary role, **apo-enterobactin** is secreted by bacteria under iron-limiting conditions. In the extracellular milieu, it binds to ferric iron with an extraordinarily high affinity ($K_f \approx 10^{52} \text{ M}^{-1}$), forming the stable ferri-enterobactin complex.[4] This affinity is significantly higher than that of host iron-binding proteins like transferrin and lactoferrin, allowing bacteria to effectively steal iron from the host.[5][6]
- **Virulence Factor:** The iron-free form, **apo-enterobactin**, can act as a pathogen-associated molecular pattern (PAMP), triggering pro-inflammatory responses in host cells.[5]
- **Immune Evasion:** Paradoxically, **apo-enterobactin** can also exhibit immunosuppressive properties.[5] Furthermore, some bacteria have evolved mechanisms to evade the host's primary defense against siderophores, a protein called siderocalin (also known as lipocalin-2), which normally sequesters enterobactin.[7]

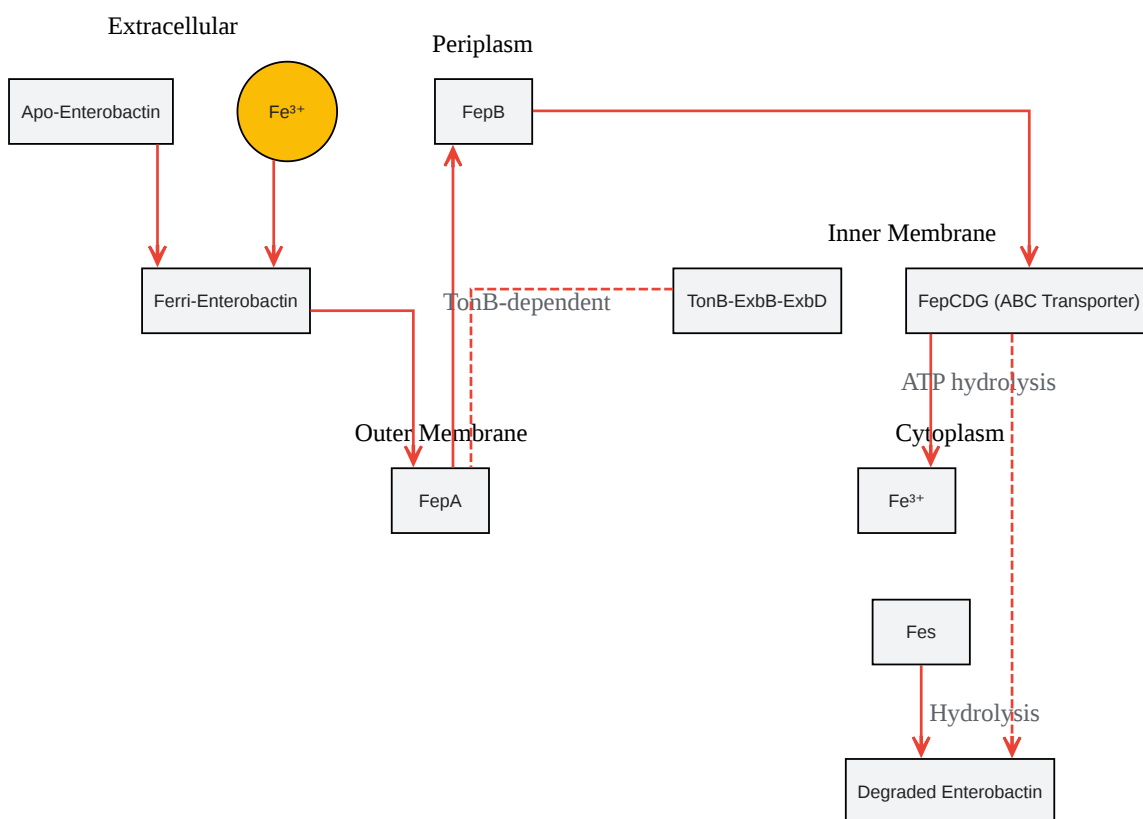
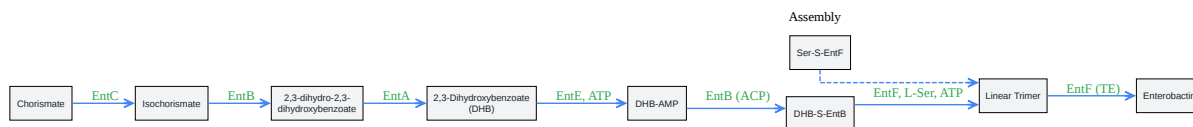
The Enterobactin Biosynthesis Pathway

The synthesis of enterobactin is a complex, multi-step process that begins with the precursor molecule chorismate, a product of the shikimate pathway. The pathway is encoded by the *ent* gene cluster, which includes the genes *entA*, *entB*, *entC*, *entD*, *entE*, and *entF*.^{[8][9]}

The biosynthesis can be divided into two main stages:

- Synthesis of 2,3-Dihydroxybenzoic Acid (DHB):
 - EntC (Isochorismate Synthase): Converts chorismate to isochorismate.^{[10][11]}
 - EntB (Isochorismatase): Converts isochorismate to 2,3-dihydro-2,3-dihydroxybenzoate.^{[10][11]}
 - EntA (2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase): Oxidizes 2,3-dihydro-2,3-dihydroxybenzoate to yield DHB.^{[10][11]}
- Assembly of the Enterobactin Molecule:
 - EntE (2,3-dihydroxybenzoate-AMP ligase): Activates DHB by adenylation.
 - EntD (Phosphopantetheinyl Transferase): Converts apo-EntB and apo-EntF to their holo forms.
 - EntB (Aryl Carrier Protein Domain): Carries the activated DHB.
 - EntF (Enterobactin Synthetase): A large non-ribosomal peptide synthetase (NRPS) that condenses three molecules of DHB with three molecules of L-serine and cyclizes the resulting linear trimer to form enterobactin.

Below is a diagram illustrating the enterobactin biosynthesis pathway.



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